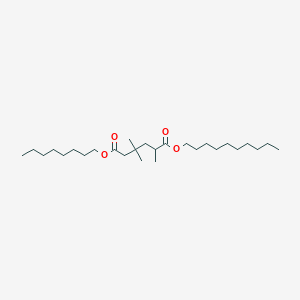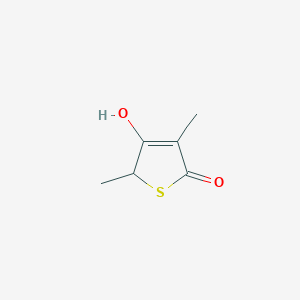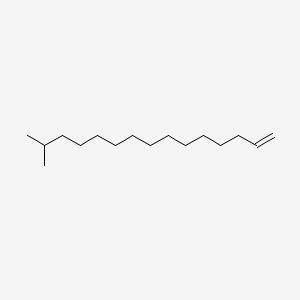
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two long alkyl chains, decyl and octyl, attached to the hexanedioic acid backbone. This structural configuration imparts specific physical and chemical properties to the compound, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of hexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion. The resulting ester is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient conversion of starting materials to the ester product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester finds applications in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The long alkyl chains of the ester contribute to its hydrophobic properties, influencing its interactions with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, dioctyl ester: Similar ester with two octyl groups instead of decyl and octyl.
Hexanedioic acid, diethyl ester: Ester with shorter ethyl groups.
Hexanedioic acid, dibutyl ester: Ester with butyl groups.
The uniqueness of this compound lies in its specific alkyl chain lengths, which impart distinct physical and chemical properties compared to other esters.
Propiedades
| 68425-97-8 | |
Fórmula molecular |
C27H52O4 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
1-O-decyl 6-O-octyl 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)24(3)22-27(4,5)23-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3 |
Clave InChI |
UJWASZQDZMOHER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(C)CC(C)(C)CC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)


